1,4-Benzodioxan, 7-methyl-6-nitro-

Descripción general

Descripción

6-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine is a benzodioxine.

Actividad Biológica

1,4-Benzodioxan derivatives, including 1,4-benzodioxan, 7-methyl-6-nitro-, are recognized for their diverse biological activities. These compounds serve as significant scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of 1,4-benzodioxan, 7-methyl-6-nitro-, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

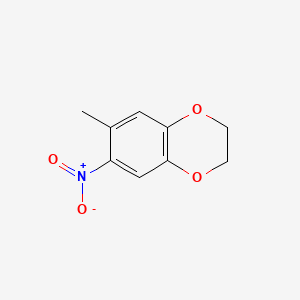

1,4-Benzodioxan, 7-methyl-6-nitro- is characterized by the following chemical structure:

This compound features a benzodioxane core with a methyl and nitro substituent that influence its biological interactions.

1. Antioxidant Activity

Research indicates that certain benzodioxane derivatives exhibit antioxidant properties. For instance, studies have shown that compounds with the benzodioxane structure can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for protecting against cellular damage linked to various diseases.

2. Anticancer Properties

1,4-Benzodioxan derivatives have been investigated for their anticancer potential. A study highlighted the growth inhibitory effects of benzodioxane-based compounds on ovarian carcinoma xenograft models, where structural modifications significantly impacted their efficacy . The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation.

3. Hepatoprotective Effects

Several studies have reported hepatoprotective activities associated with benzodioxane derivatives. For example, a compound linked with the 1,4-benzodioxane moiety demonstrated significant protective effects in carbon tetrachloride-induced hepatotoxicity models . This suggests potential applications in treating liver-related disorders.

4. Neuropharmacological Effects

Benzodioxane derivatives have been explored for their effects on neurotransmitter systems. They have shown promise as agonists and antagonists at various receptors, including serotonin (5-HT) and adrenergic receptors . These interactions may lead to therapeutic benefits in conditions such as anxiety and depression.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1,4-benzodioxan derivatives is vital for optimizing their biological activity. Modifications at specific positions on the benzodioxane ring can enhance receptor selectivity and potency. For instance, variations in substituents have been linked to improved binding affinities at adrenergic receptors .

Case Studies

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cardiovascular Therapeutics

1,4-Benzodioxane derivatives have been extensively studied for their potential in treating cardiovascular diseases. Research indicates that compounds derived from this scaffold exhibit strong vasodilative effects on coronary and peripheral arteries, making them effective for managing ischemic heart diseases such as angina pectoris and cardiac infarction. These compounds are noted for their ability to lower blood pressure during surgical operations and have shown superior efficacy compared to conventional nitro-containing agents .

Case Study:

A study demonstrated that a specific 1,4-benzodioxane derivative caused significant hypotension at low doses in animal models, highlighting its potential as a therapeutic agent for heart failure and ischemic conditions .

1.2 Hepatoprotective Effects

Recent investigations have focused on the hepatoprotective properties of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. These compounds have shown promise in protecting liver cells from damage induced by carbon tetrachloride (CCl₄), suggesting a role in managing liver diseases .

Case Study:

In a rat model of CCl₄-induced hepatotoxicity, a dihydropyrimidinone derivative containing the 1,4-benzodioxane moiety exhibited significant protective effects, enhancing liver microsomal oxidase activity and demonstrating its potential as a therapeutic agent against liver toxicity .

Anticancer Activity

The 1,4-benzodioxane scaffold has been utilized in the design of anticancer agents. Compounds based on this structure have been investigated for their ability to target various cancer cell lines, exhibiting cytotoxic effects through multiple mechanisms.

Case Study:

A series of 1,4-benzodioxane derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the benzodioxane structure enhanced cytotoxicity and selectivity towards cancer cells .

Neuropharmacological Applications

Research has identified 1,4-benzodioxane derivatives as potential modulators of neurotransmitter receptors. Notably, they have been studied as agonists or antagonists of the 5-HT₁A receptor, which is implicated in mood regulation and anxiety disorders.

Case Study:

An investigational drug based on the 1,4-benzodioxane structure is currently in clinical development for treating anxiety disorders by targeting the 5-HT₁A receptor .

Antibacterial Properties

The antibacterial activity of benzodioxane derivatives has also been explored. These compounds have shown effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents.

Case Study:

A study reported that specific 1,4-benzodioxane derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Chemical Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1,4-benzodioxane derivatives involves various chemical reactions that allow for structural modifications to enhance biological activity. Understanding the SAR is crucial for optimizing these compounds for specific therapeutic applications.

| Modification | Biological Activity |

|---|---|

| Nitro group at C(6) | Enhanced vasodilative properties |

| Substitution at C(7) | Increased anticancer activity |

| Dihydropyrimidinone linkage | Improved hepatoprotective effects |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at position 6 activates the aromatic ring for electrophilic substitution, while the methyl group at position 7 sterically influences regioselectivity.

Example Reaction:

Reaction with amines under alkaline conditions yields sulfonamide derivatives.

Key Data:

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Methyl-6-nitro-1,4-benzodioxane | Benzylamine | DMF, 80°C, 12h | 78 | |

| 7-Methyl-6-nitro-1,4-benzodioxane | Thiophenol | EtOH, reflux, 6h | 65 |

Reduction Reactions

The nitro group undergoes selective reduction to an amine, enabling further functionalization.

Catalytic Hydrogenation:

Other Reductions:

Oxidation Reactions

The methyl group and dioxane ring are susceptible to oxidation under controlled conditions.

Sulfoxide/Sulfone Formation:

Key Mechanism:

The sulfur atom in thioether derivatives oxidizes preferentially due to electron-withdrawing effects of the nitro group.

Nitration and Regioselectivity

Further nitration studies reveal positional preferences:

-

Regioselectivity: Nitration at C5 or C8 depends on steric and electronic factors (methyl group directs nitration to para positions) .

Comparative Nitration Data:

| Starting Material | Nitrating Agent | Product Position | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Methyl-1,4-benzodioxane | / | C5 | 31 | |

| 7-Methyl-1,4-benzodioxane | /AcOH | C8 | 20 |

Cyclization and Ring Expansion

The dioxane ring participates in cyclization to form fused heterocycles.

Example: Reaction with glycidyl tosylate yields 6-membered rings preferentially (85% selectivity) over 7-membered analogs .

Condensation Reactions

The amine derivative (post-reduction) condenses with carbonyl compounds to form bioactive heterocycles.

Dihydropyrimidinone Synthesis:

-

Conditions: Biginelli reaction with aldehydes and urea, 70–80°C .

-

Application: Antihepatotoxic agents (e.g., compound 2 in showed 58% hepatoprotection in rats).

Biological Interactions

The nitro group enhances binding to enzymatic targets:

-

α-Glucosidase Inhibition: IC = 12.4 μM (vs. 45.2 μM for non-nitro analog).

Stability and Degradation

Propiedades

IUPAC Name |

7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIVECGQHFGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208553 | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59820-83-6 | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC162115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.